5,5'-Carbonyldiisophthalic acid
Overview
Description
5,5’-Carbonyldiisophthalic acid: is an organic compound with the molecular formula C₁₇H₁₀O₉ and a molecular weight of 358.26 g/mol . It is a carbonylated tetracarboxylic acid ligand, often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable structures with various metal ions .
Mechanism of Action
Target of Action
The primary target of 5,5’-Carbonyldiisophthalic acid, also known as 5-(3,5-Dicarboxybenzoyl)isophthalic acid, is the Lewis acid sites in the channels of a three-dimensional lanthanide metal-organic framework (Ln-MOF) known as Nd-cdip . This compound plays a crucial role in catalyzing reactions within this framework .
Mode of Action
5,5’-Carbonyldiisophthalic acid interacts with its targets by acting as an efficient heterogeneous catalyst for cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . This interaction is based on the Lewis acid sites in the channels of the MOF .
Biochemical Pathways
It is known that the compound plays a significant role in the cyanosilylation of aldehydes and the synthesis of 2,3-dihydroquinazolin-4 (1h)-one derivatives .
Pharmacokinetics
It is known that the compound can be synthesized and used in a dry environment at room temperature .
Result of Action
The molecular and cellular effects of 5,5’-Carbonyldiisophthalic acid’s action include the catalysis of cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . The compound has been shown to have an excellent turnover number (500) for catalyzing cyanosilylation in no solvent condition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,5’-Carbonyldiisophthalic acid. For instance, the compound has been shown to be effective at room temperature . .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of ketone-functionalized MOFs . These MOFs have open metal sites that can interact with various molecules, suggesting that 5,5’-Carbonyldiisophthalic acid could potentially interact with enzymes, proteins, and other biomolecules .
Molecular Mechanism
In the context of MOFs, it has been shown to contribute to the formation of channels decorated by carbonyl groups and rhombicuboctahedral cages, with open metal sites pointing toward the cage center . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis of Tetramethyl 5,5’-carbonyldiisophthalate:
- A 100-ml flask is charged with anhydride and chromium trioxide (CrO₃), stirred overnight at room temperature.
- The reaction solution is quenched with ice, and the crude product is extracted using chloroform (CHCl₃) and purified via chromatography .
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Hydrolysis to 5,5’-Carbonyldiisophthalic Acid:
- The tetramethyl ester is dissolved in water and refluxed for 12 hours.
- The solution is acidified with 1M hydrochloric acid (HCl), and the resultant precipitates are dried under vacuum to yield the desired acid .
Industrial Production Methods:
- Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Specific details on industrial methods are often proprietary.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 5,5’-Carbonyldiisophthalic acid can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO₄).
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
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Substitution:
- The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
- The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a ligand in the synthesis of metal-organic frameworks (MOFs) with high gas adsorption properties .
Biology:
- Potential applications in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine:
- Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry:
Comparison with Similar Compounds
-
5,5’-Carbonyldiisophthalate:
-
Isophthalic Acid:
- A simpler dicarboxylic acid used in the production of polyesters and resins.
Uniqueness:
Properties
IUPAC Name |
5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEURWFVDGQGAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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